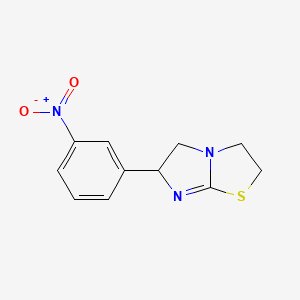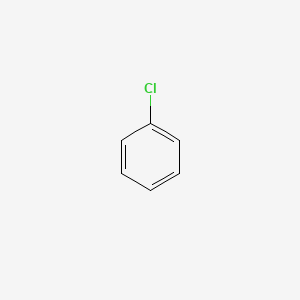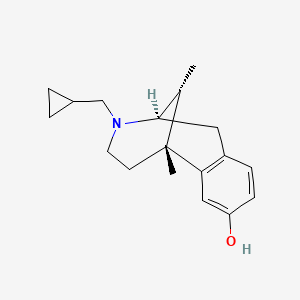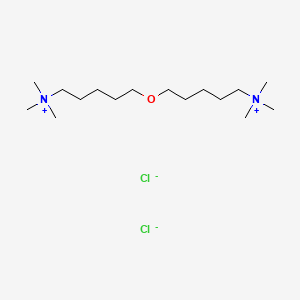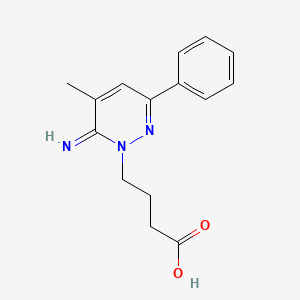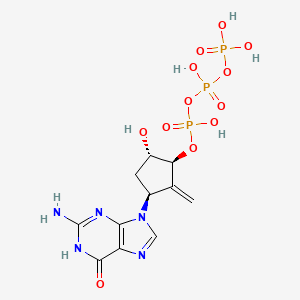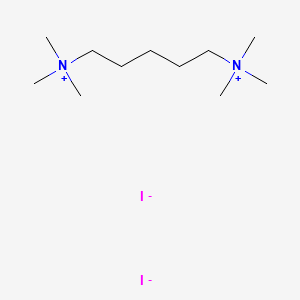
Pentamethonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamethonium iodide is a quaternary ammonium compound known for its ganglionic blocking activity. It is primarily used in the treatment of hypertension and peripheral vascular diseases. The compound is characterized by its ability to block nerve impulses in autonomic ganglia, leading to vasodilation and a subsequent decrease in blood pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentamethonium iodide can be synthesized through the quaternization of pentamethylenediamine with methyl iodide. The reaction typically involves heating pentamethylenediamine with an excess of methyl iodide in an appropriate solvent, such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Pentamethonium iodide primarily undergoes substitution reactions due to the presence of quaternary ammonium groups. These reactions involve the replacement of iodide ions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include silver nitrate, which can replace iodide ions with nitrate ions, and sodium hydroxide, which can lead to the formation of hydroxide salts. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature .
Major Products
The major products formed from the reactions of this compound include various quaternary ammonium salts, depending on the nucleophile used. For example, the reaction with silver nitrate produces pentamethonium nitrate, while the reaction with sodium hydroxide yields pentamethonium hydroxide .
Aplicaciones Científicas De Investigación
Pentamethonium iodide has been extensively studied for its applications in various fields:
Mecanismo De Acción
Pentamethonium iodide exerts its effects by blocking the transmission of nerve impulses in autonomic ganglia. This action is achieved through the competitive inhibition of acetylcholine at nicotinic receptors. By preventing acetylcholine from binding to these receptors, this compound inhibits the transmission of nerve impulses, leading to a decrease in sympathetic and parasympathetic activity. This results in vasodilation and a reduction in blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethonium iodide: Another ganglionic blocking agent with similar applications in the treatment of hypertension and peripheral vascular diseases.
Azamethonium bromide: A bisquaternary ammonium compound used for its ganglionic blocking properties.
Pentolinium tartrate: A quaternary ammonium compound with similar ganglionic blocking activity.
Uniqueness
Pentamethonium iodide is unique in its specific structure, which allows it to effectively block ganglionic transmission. Its ability to produce a prolonged ganglionic block with fewer side effects compared to other ganglionic blocking agents makes it a valuable compound in medical and research applications .
Propiedades
Número CAS |
5482-80-4 |
|---|---|
Fórmula molecular |
C11H28I2N2 |
Peso molecular |
442.16 g/mol |
Nombre IUPAC |
trimethyl-[5-(trimethylazaniumyl)pentyl]azanium;diiodide |
InChI |
InChI=1S/C11H28N2.2HI/c1-12(2,3)10-8-7-9-11-13(4,5)6;;/h7-11H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
SRFSMBZBBSVMKO-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CCCCC[N+](C)(C)C.[I-].[I-] |
Números CAS relacionados |
2365-25-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


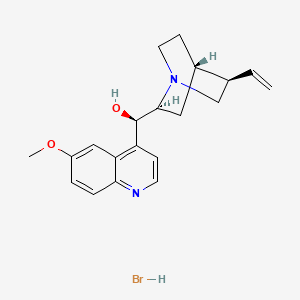
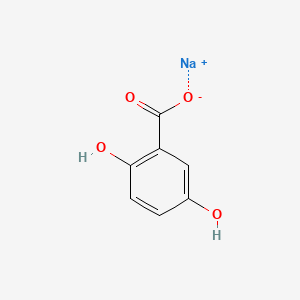
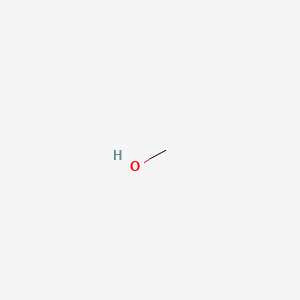
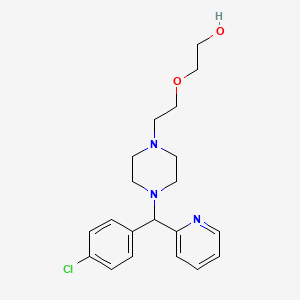
![5-O-[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10858395.png)
